Odoriflavene

Vue d'ensemble

Description

Odoriflavene is a natural organic compound with the chemical formula C₁₇H₁₆O₅ and a molecular weight of 300.31 g/mol . It is a phenolic compound found in the root heartwood of Dalbergia odorifera . This compound is known for its strong aromatic smell and yellow color . It has been shown to inhibit platelet aggregation and has been studied for its potential in treating cancer, cardiovascular disorders, and blood disorders .

Méthodes De Préparation

Odoriflavene is typically isolated from the herbs of Millettia dielsiana . The preparation method involves extracting the compound from the root, stem, or woody part of the fragrant tree (Aquilaria sinensis ) . When the tree is stimulated or infected, it produces a compound called hypogyne, which is then converted into hypogyne hydrocarbon through enzyme catalysis and oxidation reactions . The compound is then purified using chemical and spectroscopic methods .

Analyse Des Réactions Chimiques

Odoriflavene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Applications

Antioxidant Activity

Odoriflavene has been identified as possessing significant antioxidant properties. A study isolated this compound from Piper methysticum (kava) roots and demonstrated its ability to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes. This suggests potential applications in developing anti-inflammatory drugs .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial effects against various pathogens. Its effectiveness against bacteria and fungi makes it a candidate for developing new antimicrobial agents. A study highlighted its potential use in formulating natural preservatives for food products, thus enhancing food safety .

Cancer Research

Recent investigations have explored this compound's role in cancer treatment. Its ability to induce apoptosis (programmed cell death) in cancer cells presents a promising avenue for therapeutic development. Studies have shown that this compound can inhibit tumor growth in specific cancer models, indicating its potential as an adjunct therapy .

Agricultural Applications

Pesticidal Properties

this compound has been studied for its insecticidal properties. Research demonstrated that it can effectively repel certain agricultural pests, offering a natural alternative to synthetic pesticides. This application is particularly relevant in organic farming systems where chemical pesticide use is restricted .

Plant Growth Regulation

The compound has also been observed to influence plant growth positively. It acts as a growth regulator, enhancing root development and overall plant vigor. This property can be leveraged to improve crop yields and resilience against environmental stressors .

Food Science Applications

Flavoring Agent

this compound is noted for its pleasant aroma, making it suitable for use as a flavoring agent in food products. Its incorporation can enhance the sensory attributes of various foods, contributing to consumer acceptance and satisfaction.

Natural Preservative

Due to its antimicrobial properties, this compound can serve as a natural preservative in food products, extending shelf life without compromising safety or quality. This application aligns with the growing consumer demand for clean-label products free from synthetic additives .

Case Studies

Mécanisme D'action

Odoriflavene exerts its effects by inhibiting fatty acid oxidation through the inhibition of carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2 . This inhibition prevents the transport of fatty acids into the mitochondria, thereby reducing fatty acid oxidation . Additionally, this compound has been shown to inhibit platelet aggregation, which is beneficial in preventing blood clots .

Comparaison Avec Des Composés Similaires

Activité Biologique

Odoriflavene, a phenolic compound derived from the heartwood of Dalbergia odorifera T. Chen, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as a flavonoid, characterized by its phenolic structure which contributes to its antioxidant and anti-inflammatory properties. Its molecular formula is C₁₅H₁₂O₃, and it exhibits a high oral bioavailability of 84.49%, making it an attractive candidate for therapeutic use .

1. Antioxidant Activity

This compound demonstrates significant antioxidant properties, which are crucial in mitigating oxidative stress—a contributing factor in various chronic diseases. The compound effectively scavenges free radicals and inhibits lipid peroxidation, thus protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

Research indicates that this compound possesses strong anti-inflammatory activity. It inhibits the biosynthesis of prostaglandins and suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses . This mechanism is particularly relevant in the context of cardiovascular diseases (CVD) and cancer, where chronic inflammation plays a pivotal role.

3. Antithrombotic Properties

This compound has been shown to inhibit platelet aggregation, which is beneficial in preventing thrombus formation. This property is vital for cardiovascular health, as it can reduce the risk of heart attacks and strokes .

4. Cytotoxic Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Case Studies and Experimental Evidence

A series of studies have evaluated the biological activity of this compound:

- Study on Antioxidant Activity : A comparative analysis showed that this compound significantly outperformed several known antioxidants in scavenging DPPH radicals, with an IC50 value indicating high efficacy .

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) compared to untreated controls .

- Platelet Aggregation Study : In vitro assays demonstrated that this compound effectively inhibited ADP-induced platelet aggregation, suggesting its potential role in managing thrombotic disorders .

Data Table: Biological Activities of this compound

Propriétés

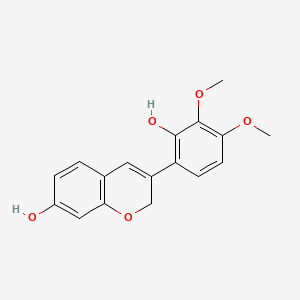

IUPAC Name |

3-(2-hydroxy-3,4-dimethoxyphenyl)-2H-chromen-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZKTMJLZNFNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.